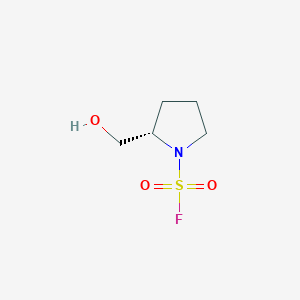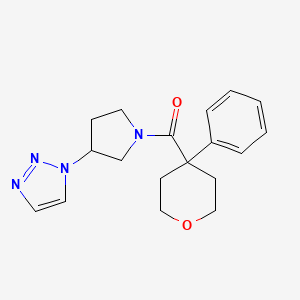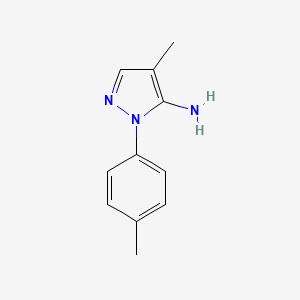![molecular formula C19H23FN4O2S B2620344 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 946324-85-2](/img/structure/B2620344.png)
2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms, the types of chemical bonds, and the molecular weight of the compound.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the amine group might participate in acid-base reactions, and the thioacetamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties can influence how the compound is handled, stored, and used .Aplicaciones Científicas De Investigación
Sunscreen and Photoprotection
The compound exhibits excellent UV absorption properties, making it suitable for use in sunscreens and other photoprotective formulations. Its ability to absorb UV radiation helps prevent skin damage caused by exposure to sunlight. Researchers are exploring its potential as a broad-spectrum UV filter, especially in combination with other sunscreen agents .
Photostabilization of Sunscreen Formulations
In addition to UV absorption, this compound contributes to the photostabilization of sunscreen formulations. It helps prevent the degradation of other UV filters when exposed to sunlight, thereby enhancing the overall efficacy of sunscreens .
Cosmetic and Skincare Products
Due to its UV-absorbing properties, the compound finds applications in cosmetic and skincare products. It contributes to protecting the skin from harmful UV rays, reducing the risk of premature aging and skin cancer. Formulators incorporate it into creams, lotions, and serums to enhance their photoprotective effects .
Polymer Stabilization
Researchers are investigating the compound’s potential as a stabilizer for polymers and plastics. Its ability to absorb UV radiation helps prevent polymer degradation, extending the lifespan of plastic materials used in various industries, including packaging, automotive, and construction .
Photocatalysis and Photodegradation Studies
The compound’s unique structure makes it interesting for photocatalysis studies. Researchers explore its behavior under UV light, investigating its role in promoting or inhibiting specific chemical reactions. Additionally, it may participate in photodegradation processes, breaking down organic pollutants in water or air .
Dermatological Research
Beyond sunscreens, dermatologists study this compound’s effects on skin health. Its potential anti-inflammatory and antioxidant properties could contribute to managing skin conditions such as psoriasis, eczema, and acne. Further research is needed to validate these therapeutic applications .
Pharmaceutical Applications
While not yet widely explored, the compound’s structure suggests potential pharmaceutical applications. Researchers investigate its interactions with biological targets, aiming to develop novel drugs for various diseases. Its unique scaffold may lead to innovative therapeutic agents .
Environmental Protection
Considering its UV-absorbing properties, the compound could play a role in environmental protection. Researchers explore its use in coatings, paints, and materials to reduce UV-induced degradation and enhance durability in outdoor applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-23(2)9-10-24-16-8-4-7-15(16)18(22-19(24)26)27-12-17(25)21-14-6-3-5-13(20)11-14/h3,5-6,11H,4,7-10,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWKFGCGGVAGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2620261.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2620262.png)



![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2620268.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2620273.png)

![(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620276.png)
![1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2620277.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline](/img/structure/B2620280.png)

![2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2620283.png)
